5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine
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Overview
Description
5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a thiophene ring and a pyrazole ring, both of which are important structures in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid with hydrazine to form a hydrazide intermediate. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group, followed by cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(Trifluoromethyl)thiophen-2-yl)ethanol
- (5-(Trifluoromethyl)thiophen-2-yl)methanamine
Uniqueness
5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to the combination of the thiophene and pyrazole rings, along with the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as enhanced stability and lipophilicity, which are not commonly found in other similar compounds.
Properties
Molecular Formula |
C8H6F3N3S |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C8H6F3N3S/c9-8(10,11)7-5(12)6(13-14-7)4-2-1-3-15-4/h1-3H,12H2,(H,13,14) |
InChI Key |
CBVRXROJEZYFTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=C2N)C(F)(F)F |
Origin of Product |
United States |
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